molecular formula C11H11ClF5NO B12111757 (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Katalognummer: B12111757
Molekulargewicht: 303.65 g/mol
InChI-Schlüssel: UUDQDXBIZMSLDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is an organic compound that features both a chlorobenzyl group and a pentafluoroethyloxy group attached to an ethylamine backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with 2-pentafluoroethanol in the presence of a base to form the corresponding ether. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce corresponding oxides and alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It can be used in the design of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Wirkmechanismus

The mechanism of action of (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can form covalent bonds with nucleophilic sites on proteins, while the pentafluoroethyloxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is unique due to the presence of both the chlorobenzyl and pentafluoroethyloxy groups, which impart distinct chemical and physical properties. These properties make it more versatile and useful in various applications compared to its simpler analogs .

Eigenschaften

Molekularformel

C11H11ClF5NO

Molekulargewicht

303.65 g/mol

IUPAC-Name

N-[(3-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11ClF5NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2

InChI-Schlüssel

UUDQDXBIZMSLDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CNCCOC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.